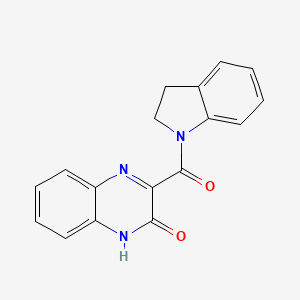

3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13N3O2 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one |

InChI |

InChI=1S/C17H13N3O2/c21-16-15(18-12-6-2-3-7-13(12)19-16)17(22)20-10-9-11-5-1-4-8-14(11)20/h1-8H,9-10H2,(H,19,21) |

InChI Key |

BCFNCLPJQQGHKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=NC4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Preparation Methods

Method Details:

- Reagents : Quinoxalin-2(1H)-ones and indoles

- Conditions : Conducted in an undivided cell using electrochemical oxidation.

- Yield : Up to 97% without the need for catalysts or chemical oxidants.

This method is operationally convenient and compatible with a wide range of substrates, making it a favorable choice for the synthesis of quinoxaline derivatives.

Condensation Reactions

Condensation reactions involving 1,2-diaminobenzene derivatives and carbonyl compounds are traditional methods for synthesizing quinoxalines.

Method Details:

- Reagents : 1,2-diaminobenzene and α-keto acids or aldehydes.

- Conditions : Typically heated under reflux in a suitable solvent.

This method has been documented to yield high-purity products but may require longer reaction times compared to electrochemical methods.

Carbamoylation Reactions

A more recent advancement in the field is the acid-promoted direct carbamoylation at the C-3 position of quinoxalin-2(1H)-ones using isocyanides.

C–C Bond Formation Techniques

Various C–C bond formation techniques have been developed to functionalize the C-3 position of quinoxalin derivatives, including alkylation and arylation.

Method Details:

- Alkylation : Utilizes reagents like alkyl halides or boronic acids under specific catalytic conditions.

Comparison of Methods:

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Electrochemical Synthesis | Up to 97% | Undivided cell | High yield, no catalysts needed |

| Condensation Reactions | Varies | Reflux | Established method, high purity |

| Carbamoylation | Moderate | Acidic water | Environmentally friendly |

| C–C Bond Formation | Varies | Catalytic conditions | Versatile for various functional groups |

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and quinoxaline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoxalines and indoles, which can have enhanced biological activities.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

-

Antiviral Properties :

- Quinoxaline derivatives have been reported to possess antiviral activity against respiratory pathogens such as the H1N1 influenza virus. A study demonstrated that certain quinoxaline hybrids exhibited strong inhibitory effects with low cytotoxicity in non-cancerous cells, highlighting their potential as antiviral agents .

- Neuroprotective Effects :

Synthetic Methodologies

The synthesis of this compound can be approached through various methodologies:

- Cyclo-condensation Reactions : This method involves the reaction of indole derivatives with appropriate carbonyl compounds under acidic or basic conditions to yield the desired quinoxaline structure.

- Functionalization Techniques : Recent advancements include direct C–H functionalization methods that allow for the selective modification of the quinoxaline core, enhancing its pharmacological properties .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in the nanomolar range. |

| Study 2 | Antiviral Efficacy | Showed strong antiviral activity against H1N1 with minimal toxicity in non-cancerous cells. |

| Study 3 | Neuroprotection | Inhibited JNK3 activity, suggesting potential therapeutic benefits for neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Substituent Diversity at the Quinoxalin-2-One 3-Position

The 3-position of quinoxalin-2-one derivatives is a critical site for functionalization. Below is a comparative analysis of substituents and their implications:

Key Observations :

Electronic and Steric Effects

- Electron-Withdrawing vs. In contrast, the dihydroindole-carbonyl group in the target compound may act as a moderate electron-withdrawing group via conjugation.

- Steric Hindrance: Bulky substituents like the phenyl-ethyl group in (S)-1-methyl-3-[(1-phenyl-ethylamino)methyl]-1H-quinoxalin-2-one limit rotational freedom, whereas the partially saturated dihydroindole system in the target compound balances rigidity with conformational flexibility.

Biological Activity

3-(2,3-Dihydroindole-1-carbonyl)-1H-quinoxalin-2-one is a compound belonging to the class of quinoxalin-2-one derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including the presence of both indole and quinoxaline moieties, suggest that it may interact with various biological targets, making it a subject of interest in drug discovery.

Structural Characteristics

The compound features a quinoxaline core fused with a 2,3-dihydroindole moiety. This structural complexity may enhance its pharmacological properties. Below is a summary of structural comparisons with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-methylindole)quinoxalin-2-one | Methyl substitution on indole | Enhanced lipophilicity |

| 6-(trifluoromethyl)quinoxalin-2-one | Trifluoromethyl group | Increased metabolic stability |

| 7-hydroxyquinoxalin-2-one | Hydroxyl substitution | Potential for hydrogen bonding interactions |

| 4-(phenyl)quinoxalin-2-one | Phenyl substitution | Altered electronic properties |

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines by targeting multiple pathways involved in tumor growth and metastasis. A notable study demonstrated that related quinoxaline derivatives inhibited tubulin polymerization and affected topoisomerase II-DNA interactions, which are crucial for cancer cell proliferation .

Neuroprotective Effects

The compound has been evaluated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Research suggests that quinoxaline derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), both of which are implicated in AD pathology. For example, a derivative showed IC50 values of 0.28 µM against AChE and 0.91 µM against MAO-A, indicating strong inhibitory activity .

Antimicrobial Properties

Quinoxaline derivatives have also been assessed for their antimicrobial activities. In vitro studies revealed that certain derivatives exhibited potent antibacterial effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmitter degradation and cancer progression.

- Cell Cycle Interference : By affecting tubulin dynamics and DNA topoisomerase activity, it disrupts the normal cell cycle in cancer cells.

- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which can mitigate oxidative stress associated with neurodegenerative diseases.

Study on Neuroprotective Effects

A study focused on a related quinoxaline derivative demonstrated its ability to penetrate the blood-brain barrier (BBB) effectively while showing no cytotoxic effects on neuronal cell lines at concentrations below 12.5 µM. This indicates its potential as a therapeutic agent for neurodegenerative diseases .

Anticancer Efficacy Study

In another study, a series of quinoxaline-based compounds were synthesized and screened against colorectal cancer cell lines (HCT-116 and LoVo). The most active compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting its potential as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one derivatives?

- Methodological Answer : Alkylation of the quinoxalin-2-one core is a common strategy. For example, 3-phenylquinoxalin-2(1H)-one derivatives are synthesized via nucleophilic substitution using benzyl chloride or propargyl bromide in DMF with potassium carbonate as a base and tetra--butylammonium bromide (TBAB) as a phase-transfer catalyst. The product is isolated by filtration and recrystallized from ethanol . For carbonyl incorporation, the Kostanecki-Robinson reaction may be employed, involving condensation with benzoyl derivatives under acidic conditions .

Q. How is the structural integrity of quinoxalin-2-one derivatives validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, crystallographic studies reveal dihedral angles between substituents (e.g., phenyl groups twisted 19.3°–30.4° relative to the quinoxaline plane) and intermolecular interactions like N–H···O hydrogen bonding. Refinement protocols include riding models for C-bound H-atoms and restrained refinement for amino H-atoms .

Q. What preliminary biological activities have been reported for quinoxalin-2-one derivatives?

- Methodological Answer : Quinoxaline derivatives exhibit antiproliferative activity against cancer cell lines (e.g., A172 glioblastoma). Structure-activity relationship (SAR) studies involve testing Ru(II) and Os(II) complexes with quinoxalinone ligands, where metal coordination enhances cytotoxicity. In vitro assays typically use MTT or SRB protocols to quantify IC values .

Advanced Research Questions

Q. How do substituents on the quinoxalin-2-one scaffold influence biological activity?

- Methodological Answer : Substituent effects are studied via SAR and computational modeling. For instance:

- Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability.

- Alkyl/allyl chains improve membrane permeability, as seen in 1-allyl-3-phenyl derivatives .

- Metal coordination (e.g., Ru/Os-arene complexes) modulates DNA interaction and apoptosis pathways. Dose-response curves and flow cytometry validate mechanistic hypotheses .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer : Discrepancies in activity may arise from conformational flexibility. SC-XRD data provide insights into bioactive conformers. For example, dihedral angles >30° in 1-methyl-3-phenyl derivatives suggest reduced planarity, potentially lowering intercalation efficiency. Pairing crystallography with molecular docking (e.g., AutoDock Vina) clarifies binding modes .

Q. What strategies address conflicting results in antiproliferative assays?

- Methodological Answer : Triangulate data using:

- Dose-response validation : Repeat assays with staggered concentrations to rule out false positives.

- Comparative metallocomplex studies : Test Os(II) vs. Ru(II) analogs to isolate metal-specific effects .

- Transcriptomic profiling : RNA-seq identifies off-target pathways (e.g., oxidative stress response) that may confound results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.